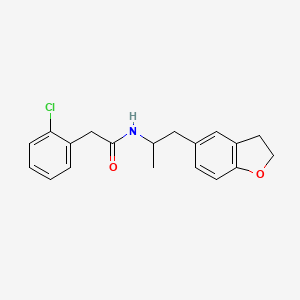

2-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-13(10-14-6-7-18-16(11-14)8-9-23-18)21-19(22)12-15-4-2-3-5-17(15)20/h2-7,11,13H,8-10,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFMPMXZSIGVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their functional distinctions:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations

Substituent Impact on Bioactivity :

- The target compound’s dihydrobenzofuran moiety distinguishes it from agriculturally prevalent analogs like alachlor and pretilachlor, which feature simpler alkyl/ether substituents. The dihydrobenzofuran’s partial saturation may reduce oxidative metabolism, enhancing environmental persistence or bioavailability .

- Chlorophenyl groups are ubiquitous in herbicides (e.g., alachlor) due to their electron-withdrawing effects, which stabilize binding to acetolactate synthase (ALS) in weeds .

The thieno[2,3-d]pyrimidine system in ’s compound suggests possible kinase or protease inhibition, a divergence from the target’s likely pesticidal role .

Structural Flexibility vs. Rigidity: The target’s propan-2-yl linker between the acetamide and dihydrobenzofuran provides conformational flexibility, unlike the rigid fused rings in thieno-pyrimidine derivatives. This flexibility may improve membrane permeability .

Research Findings and Implications

- Computational Insights : Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functionals) could model the target’s electronic properties, predicting reactivity or binding modes relative to analogs .

- Crystallographic Data : SHELX-based refinements () have resolved similar acetamides (e.g., ’s thiophene derivative), revealing planar acetamide geometries and halogen-driven intermolecular interactions .

- Synthetic Challenges : The dihydrobenzofuran-propan-2-yl group may require multi-step synthesis, contrasting with simpler N-alkyl acetamides like alachlor, which are produced industrially via nucleophilic substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step routes, including nucleophilic substitution and amide bond formation. Critical steps include:

- Reagents : Use of DMF as a solvent and bases like K₂CO₃ or NaOH to facilitate deprotonation and coupling .

- Temperature Control : Reactions often require heating under reflux (70–100°C) to achieve optimal yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from toluene/ethanol mixtures ensures purity .

Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms aromatic protons (δ 6.8–7.4 ppm) and dihydrobenzofuran methylene groups (δ 3.1–3.5 ppm) . ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 358.12) .

- X-ray Crystallography : Resolves stereochemistry and confirms the dihedral angle between the chlorophenyl and dihydrobenzofuran moieties (e.g., ~60.5° in analogs) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as chlorophenyl groups are prone to radical-mediated breakdown .

- pH Stability : Avoid aqueous solutions with pH < 3 or > 10, as acetamide hydrolysis may occur .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, suggesting solid-state stability at room temperature .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance selectivity for target biological interactions?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to the chlorophenyl ring to modulate electron density and binding affinity to enzymes .

- Catalyst Screening : Test Pd/C or CuI catalysts in Ullmann-type couplings to improve yield in dihydrobenzofuran-amide bond formation .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict steric/electronic effects of substituents on binding pocket interactions .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inactive results) be resolved?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing dihydrobenzofuran with thiophene) to identify critical pharmacophores .

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) using standardized bacterial strains (e.g., E. coli ATCC 25922) .

- Metabolite Profiling : Use HPLC-MS to identify degradation products or active metabolites that may explain variability .

Q. What methodologies are suitable for assessing the compound’s environmental fate and ecotoxicological risks?

- Methodological Answer :

- Biodegradation Studies : Conduct OECD 301F tests to measure 28-day biodegradation in activated sludge .

- Computational Tools : Predict logP (e.g., 3.2 via ACD/Labs) and bioaccumulation potential using EPI Suite .

- Ecotoxicology : Perform Daphnia magna LC₅₀ assays (OECD 202) and algal growth inhibition tests (OECD 201) to quantify acute/chronic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.